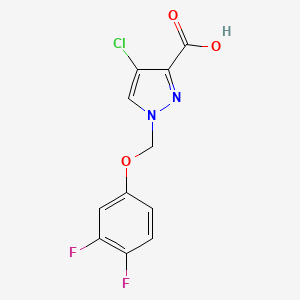
Metomidate hydrochloride, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metomidate hydrochloride, (S)- is a non-barbiturate imidazole-based compound primarily used as a sedative-hypnotic drug. It was discovered by Janssen Pharmaceutica in 1965 and is known for its use in both human and veterinary medicine . The compound is particularly notable for its application in anesthesia and sedation, especially in aquatic animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of metomidate hydrochloride involves the esterification of 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid with methanol in the presence of hydrochloric acid . The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of metomidate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Metomidate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
Metomidate hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Metomidate hydrochloride exerts its effects by potentiating γ-aminobutyric acid type A (GABA_A) receptors, leading to central nervous system depression . It acts as a positive allosteric modulator of GABA_A receptors, increasing the duration of chloride ion channel opening and thereby enhancing inhibitory neurotransmission . Additionally, it inhibits the enzyme 11-beta-hydroxylase, which is crucial for cortisol synthesis .
Comparison with Similar Compounds
Similar Compounds
Etomidate: Another imidazole-based anesthetic with similar sedative-hypnotic properties.
Propoxate: Shares structural similarities and is used for similar applications.
Uniqueness
Metomidate hydrochloride is unique due to its specific application in aquatic animal anesthesia and its use in PET imaging for adrenocortical tumors . Unlike etomidate, it is more commonly used in veterinary medicine and has a distinct mechanism involving 11-beta-hydroxylase inhibition .
Properties
CAS No. |
66392-65-2 |
|---|---|
Molecular Formula |
C13H15ClN2O2 |
Molecular Weight |
266.72 g/mol |
IUPAC Name |
methyl 3-[(1S)-1-phenylethyl]imidazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2;/h3-10H,1-2H3;1H/t10-;/m0./s1 |
InChI Key |
NZEDTZKNEKPBGR-PPHPATTJSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C=NC=C2C(=O)OC.Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-fluoro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B12929472.png)
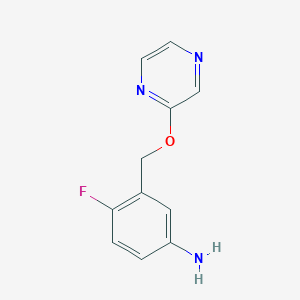
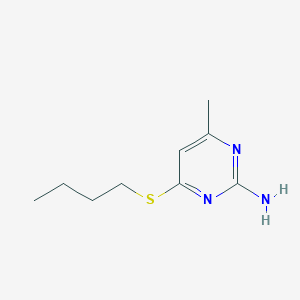
![Isopropyl (6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl) phosphonate](/img/structure/B12929484.png)
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B12929489.png)
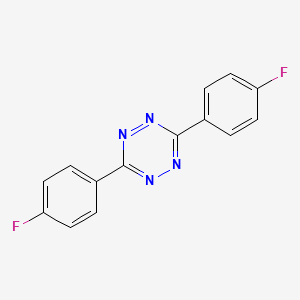
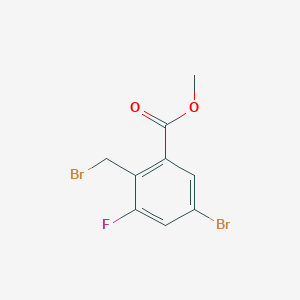
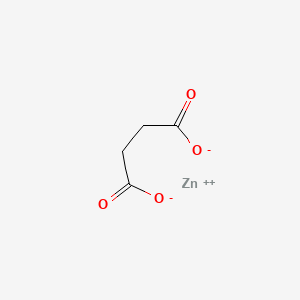
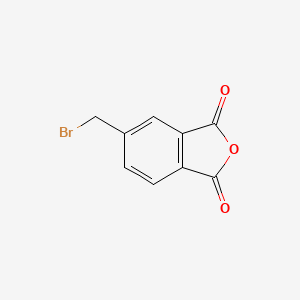
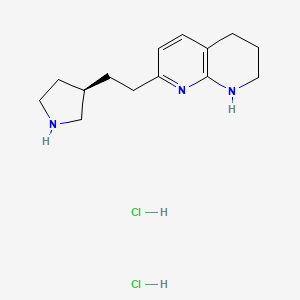

![(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12929540.png)
